molecular formula C15H12F3NO2 B5808512 methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate

methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate

Cat. No. B5808512
M. Wt: 295.26 g/mol
InChI Key: XKZYPWRJQRZKNL-UHFFFAOYSA-N
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Description

"Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate" belongs to a class of compounds that have garnered interest for their potential in various applications due to their unique chemical structures and properties. These compounds, particularly those containing trifluoromethyl groups and nicotinate esters, are explored for their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds often involves novel methodologies for introducing trifluoromethyl groups into the nicotinate framework. For example, Mulder et al. (2013) developed a safe and economical synthesis for a closely related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, using a trifluoromethylation process that highlights the challenges and innovations in synthesizing such complex molecules (Mulder et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by detailed analysis techniques, including X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry. Cobo et al. (2008) analyzed similar compounds, showing the importance of understanding the molecular conformation and electronic structure to predict chemical behavior (Cobo et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of these compounds often includes interactions with amines, glycols, and other nucleophiles, leading to a variety of derivatives with potential biological activities. The transformation of these compounds through reactions such as esterification and hydrazination is a key aspect of their chemical properties, as shown in studies by Erharuyi et al. (2015), demonstrating their antinociceptive activities (Erharuyi et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the applicability of these compounds in various domains. Analysis of crystal structures, as conducted by Cobo et al. (2008), provides insight into how small changes in molecular structure can significantly affect the physical properties of these compounds.

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, stability, and degradation pathways, are essential for predicting the behavior of these compounds in biological systems or industrial processes. The study of their fluorophilicity, as investigated by Ojogun et al. (2010), helps in designing prodrugs and understanding their interaction with biological membranes (Ojogun et al., 2010).

Safety and Hazards

The safety data sheet for a related compound, Methyl 6-(trifluoromethyl)nicotinate, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-9-13(14(20)21-2)11(15(16,17)18)8-12(19-9)10-6-4-3-5-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZYPWRJQRZKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylate

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